![molecular formula C16H16N2O2 B2488504 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol CAS No. 127894-03-5](/img/structure/B2488504.png)

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

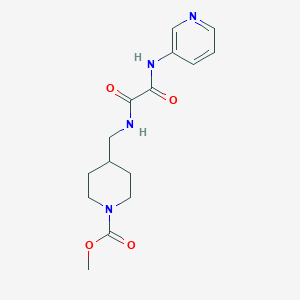

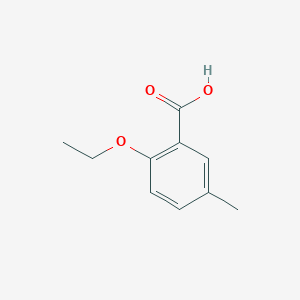

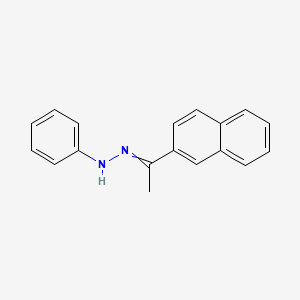

The synthesis of benzoxazole derivatives, including compounds similar to 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol, often involves the reaction of 2-aminophenols with corresponding carbonyl compounds or halides. For example, a Schiff base was synthesized from 2-hydroxy-benzaldehyde and 2-aminobenzothiazole, followed by reduction with sodium borohydride to prepare a related compound. This method demonstrates the versatility of starting materials for synthesizing benzoxazole derivatives (Yıldız et al., 2010).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been studied extensively using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, as well as X-ray crystallography. For instance, 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically, revealing its crystallization in the monoclinic space group with specific unit cell parameters, demonstrating the detailed structural characteristics of such compounds (Yıldız et al., 2010).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. The reactivity often involves the formation of Schiff bases, reductions, and the possibility of engaging in cycloaddition reactions. These reactions are pivotal for modifying the benzoxazole core, enabling the synthesis of compounds with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of benzoxazole derivatives, including solubility, melting point, and thermal stability, are crucial for their practical applications. For example, compounds synthesized from p-N,N-diethyl amino salicylaldehyde showed thermal stability up to 200°C, indicating their potential for use in materials that require high thermal resistance (Padalkar et al., 2011).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, such as their photophysical behavior, have been a subject of study. Some derivatives exhibit fluorescence and sensitivity to the micro-environment, with changes in fluorescence intensity and wavelength depending on the solvent polarity. This characteristic is essential for the development of fluorescent materials and sensors (Phatangare et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Photo-Physical Characteristics

- Research on benzoxazole derivatives, including 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol, has revealed their potential in photophysical applications. These compounds exhibit unique absorption-emission properties influenced by solvent polarity, with characteristics like single absorption and dual emission (Padalkar et al., 2011).

Antimicrobial Activity

- Several studies have synthesized benzoxazole derivatives to evaluate their antimicrobial activities. These compounds have been tested against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger. The findings suggest significant potential for these compounds in developing new antimicrobial agents (Padalkar et al., 2016).

Fluorescent Properties

- Benzoxazole derivatives are known for their fluorescent properties. Research indicates these compounds absorb in specific ranges and emit light in varying wavelengths, making them potentially useful in fluorescent applications. The quantum yield and Stokes shift of these compounds are significant for their use in fluorescence studies (Phatangare et al., 2013).

Structural Analysis and Coordination Compounds

- Studies have also been conducted on the structural analysis of benzoxazole compounds, leading to the synthesis of novel structures. These analyses include investigating the stability of different conformers and their potential applications in coordination compounds (Téllez et al., 2013).

Synthesis and Characterization

- The synthesis and characterization of benzoxazole compounds have been extensively researched. This includes methods to improve the efficiency of synthesizing these compounds and understanding their chemical structures and thermal properties (Cui et al., 2020).

Wirkmechanismus

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with benzoxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Researchers should explore the pharmacological potential of this compound further. Investigate its biological activity, evaluate its toxicity profile, and consider modifications to enhance efficacy. Additionally, structural analogs could be synthesized to optimize desired properties .

For more detailed information, refer to the Enamine product documentation .

Eigenschaften

IUPAC Name |

2-[2-(1,3-benzoxazol-2-yl)propan-2-ylamino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-16(2,18-11-7-3-5-9-13(11)19)15-17-12-8-4-6-10-14(12)20-15/h3-10,18-19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFURPXCJRAWEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2O1)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)

![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)

![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)

![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)